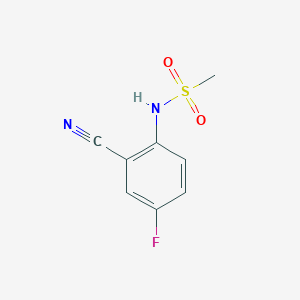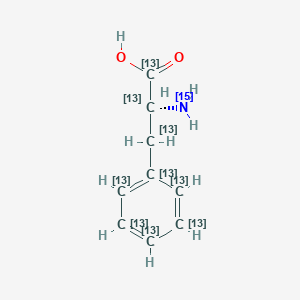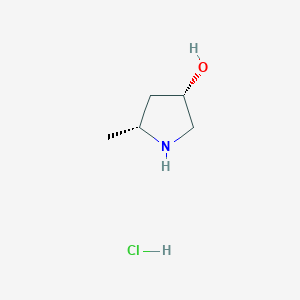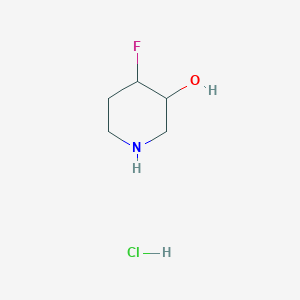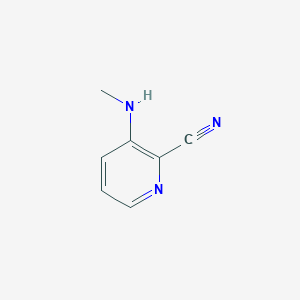![molecular formula C10H9ClO4 B1456464 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 1300730-70-4](/img/structure/B1456464.png)
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Descripción general
Descripción
“6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a chemical compound. It is a derivative of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, which has a CAS Number of 154714-19-9 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds, such as “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .Molecular Structure Analysis
The molecular structure of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) has been reported . The InChI Code is 1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, salicylic acid can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane as the methylene donor . Other catalysts such as Cu(OAc)2 and morpholine have also been used in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) include a molecular weight of 194.19 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Ligands and Complex Molecules
Preparation of New Phenol-Based Acyclic Ligands :A study by Ghaffarinia and Golchoubian (2005) describes the preparation of compartmental ligands starting from 4-chlorophenol, which was converted into a compound closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These ligands are significant for their dual set of coordination sites, useful in synthesizing complex molecules for various applications, including catalysis and material science Ghaffarinia & Golchoubian, 2005.
Organic Synthesis and Potential Anticancer Leads
Facile Syntheses of Derivatives for Organic Chemistry :Katritzky et al. (2005) explored the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, demonstrating the compound's utility in creating a variety of derivatives under mild conditions. This research underscores the compound's role in facilitating organic synthesis processes Katritzky et al., 2005.
Molecular Modeling Studies for Anticancer Drugs :Research by Santana et al. (2020) focused on the chemical shift assignment and molecular modeling studies of chromene derivatives, including structures closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These compounds show potential as DNA intercalators, suggesting their utility as leads in developing new anticancer drugs Santana et al., 2020.
Innovative Material Development
Photoinduced Crosslinking of Polymers :A study by Kumbaraci et al. (2007) demonstrated the use of polymers containing pendant hydroxyl groups for photoinduced crosslinking in the presence of benzodioxinone derivatives. This innovation highlights the compound's application in material science, particularly in developing new materials with specific properties through photochemical processes Kumbaraci, Talinli, & Yagcı, 2007.
Safety And Hazards
The safety information for “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Propiedades
IUPAC Name |
6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQSRKHSRBXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


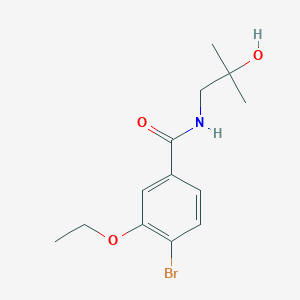
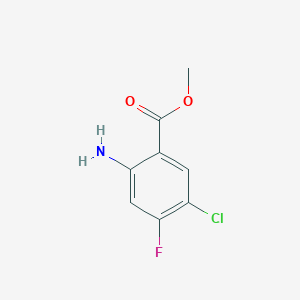
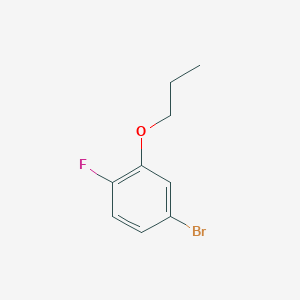

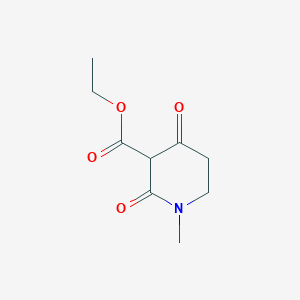
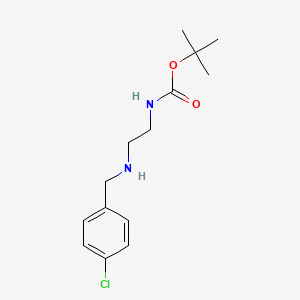

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)
